molecular formula C19H17ClN2O5 B4985988 methyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methoxybenzoyl)-4H-pyrazole-3-carboxylate

methyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methoxybenzoyl)-4H-pyrazole-3-carboxylate

Cat. No.: B4985988
M. Wt: 388.8 g/mol
InChI Key: HIWPQVSPQFVUIQ-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methoxybenzoyl)-4H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorophenyl group, and a methoxybenzoyl group

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methoxybenzoyl)-4H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups to the chlorophenyl ring .

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methoxybenzoyl)-4H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methoxybenzoyl)-4H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methoxybenzoyl)-4H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrazole ring.

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-5-hydroxy-1-(3-methoxybenzoyl)-4H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5/c1-26-15-5-3-4-12(10-15)17(23)22-19(25,11-16(21-22)18(24)27-2)13-6-8-14(20)9-7-13/h3-10,25H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWPQVSPQFVUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C(=O)OC)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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